![molecular formula C29H26FN5O2 B2560144 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 922045-03-2](/img/structure/B2560144.png)

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

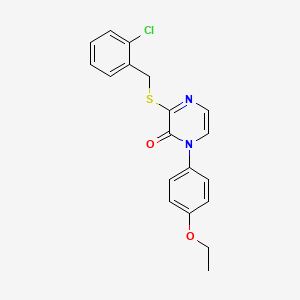

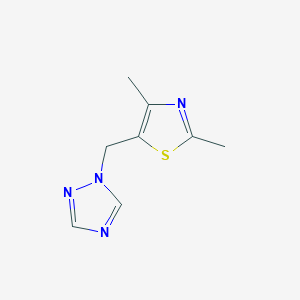

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are associated with various biological activities and are of great interest in the field of organic synthesis . This specific compound has a complex structure that includes a fluorobenzyl group and a diphenylpropanamide moiety .

Molecular Structure Analysis

The molecular formula of the compound is C18H20FN5O3 . It has a complex structure that includes a fluorobenzyl group and a diphenylpropanamide moiety . More detailed structural analysis would require additional information such as crystallographic data.

Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 97.7±0.5 cm3, and a polar surface area of 89 Å2 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . The compound’s LogP value is 0.53, indicating its lipophilicity .

Scientific Research Applications

1. Antituberculosis Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide and its analogs have shown potential in antituberculosis research. For example, a compound closely related to this chemical, with a fluoro-benzyl group, exhibited significant inhibitory activity against Mycobacterium tuberculosis DNA gyrase and Mycobacterium smegmatis GyrB ATPase, indicating its potential as an antituberculosis agent (Jeankumar et al., 2013).

2. Anticancer Properties

Compounds structurally related to N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide have been researched for their anticancer properties. A study found that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which share a similar structural framework, displayed cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7 (Rahmouni et al., 2016).

3. Imaging Applications in Medical Diagnosis

Derivatives of pyrazolo[1,5-a]pyrimidine, closely related to the queried compound, have been used in the development of imaging agents. These agents, particularly those labeled with fluorine-18, have been evaluated for their potential in tumor imaging using positron emission tomography, a technique critical in cancer diagnosis and treatment planning (Xu et al., 2012).

4. Neuroinflammatory and Neurodegenerative Disease Research

Compounds within the pyrazolo[1,5-a]pyrimidine class have been studied for their binding potential to the translocator protein 18 kDa (TSPO). TSPO is recognized as a biomarker for neuroinflammatory processes, and these studies contribute to understanding and potentially treating neurodegenerative disorders (Damont et al., 2015).

5. HIV Research

A structurally related compound, identified as an HIV integrase inhibitor, has been studied for its potential in treating HIV. Its crystalline structure, including the fluorobenzyl group, has been characterized, contributing to the development of HIV treatments (Yamuna et al., 2013).

Mechanism of Action

Target of Action

The primary target of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission .

Mode of Action

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide interacts with nNOS by binding to its active site . This interaction inhibits the enzyme’s activity, reducing the production of nitric oxide .

Biochemical Pathways

The inhibition of nNOS by N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide affects the nitric oxide signaling pathway . Reduced nitric oxide levels can influence various downstream effects, including changes in neurotransmission and other cellular processes .

Pharmacokinetics

Similar compounds have shown good permeability and low efflux in caco-2 assays, suggesting potential oral bioavailability . Furthermore, modifications to the compound’s structure have minimized undesirable inhibition of cytochrome P450s from human liver microsomes .

Result of Action

The molecular and cellular effects of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide’s action are largely dependent on its inhibition of nNOS. By reducing nitric oxide production, it can influence various cellular processes, potentially leading to therapeutic effects .

properties

IUPAC Name |

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O2/c30-24-13-7-8-21(16-24)19-34-20-32-28-26(29(34)37)18-33-35(28)15-14-31-27(36)17-25(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-13,16,18,20,25H,14-15,17,19H2,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYVIVJCDRWFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)

![4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid](/img/structure/B2560080.png)

![N-[cyano(oxolan-3-yl)methyl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2560081.png)